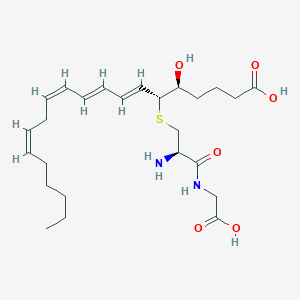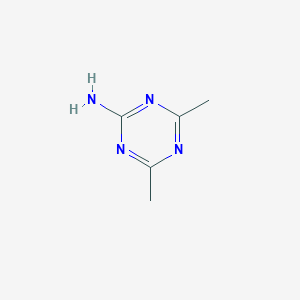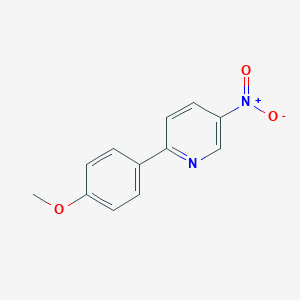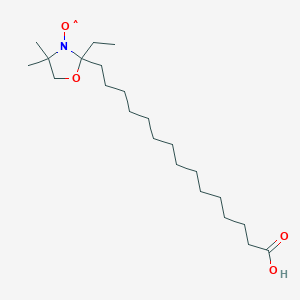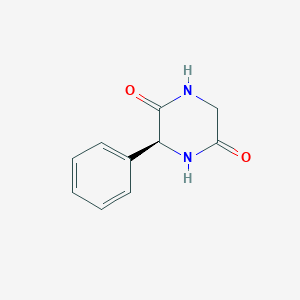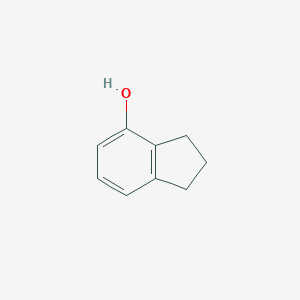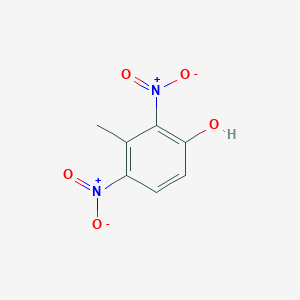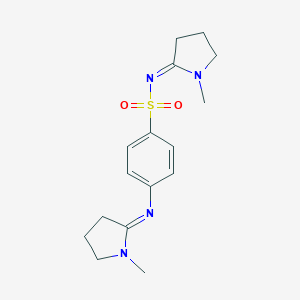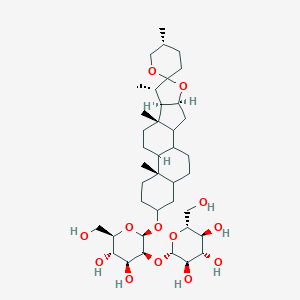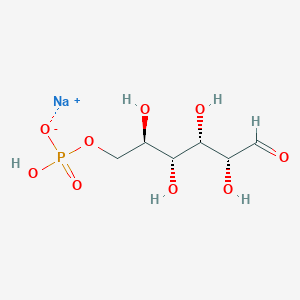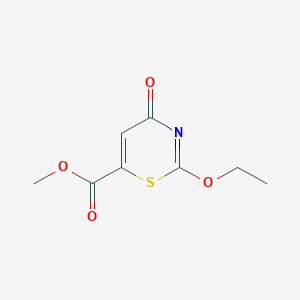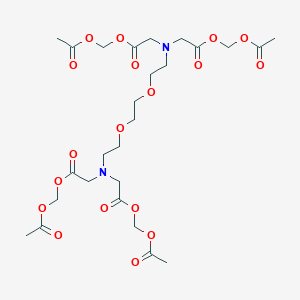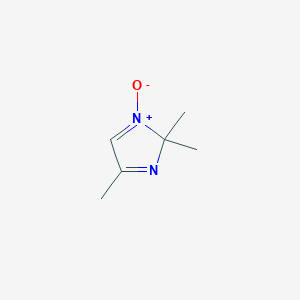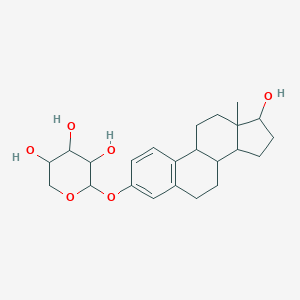
Estradiol-3-xyloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol-3-xyloside is a synthetic derivative of estradiol, a female sex hormone. It is a glycoside that has been shown to have potential therapeutic applications in the field of breast cancer research.
Mécanisme D'action
The mechanism of action of estradiol-3-xyloside is not fully understood. However, it is believed to act through the estrogen receptor pathway. Estradiol-3-xyloside binds to the estrogen receptor and modulates its activity, leading to the inhibition of breast cancer cell growth and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Estradiol-3-xyloside has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. It has also been shown to induce apoptosis in breast cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit the migration and invasion of breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Estradiol-3-xyloside has several advantages for lab experiments. It is a synthetic derivative of estradiol, which means that it can be easily synthesized in the lab. Moreover, it has been extensively studied for its potential therapeutic applications in breast cancer research, which means that there is a wealth of information available on its mechanism of action and physiological effects. However, there are also some limitations to using estradiol-3-xyloside in lab experiments. For example, it may not accurately reflect the complexity of breast cancer in vivo, and it may not be suitable for studying other types of cancer.
Orientations Futures
There are several future directions for research on estradiol-3-xyloside. One direction is to further investigate its mechanism of action and physiological effects. Another direction is to study its potential therapeutic applications in other types of cancer. Moreover, there is a need to investigate the pharmacokinetics and toxicity of estradiol-3-xyloside in vivo. Finally, there is a need to develop more efficient synthesis methods for estradiol-3-xyloside to facilitate its use in research.
In conclusion, estradiol-3-xyloside is a synthetic derivative of estradiol that has potential therapeutic applications in breast cancer research. It has been extensively studied for its mechanism of action, physiological effects, and potential as a therapeutic agent. However, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
Estradiol-3-xyloside is synthesized from estradiol through a series of chemical reactions. The first step involves the protection of the hydroxyl group at position 3 of the estradiol molecule using a protecting group. This is followed by the addition of a xylose sugar moiety to the hydroxyl group at position 17. The final step involves the removal of the protecting group from the hydroxyl group at position 3 to obtain estradiol-3-xyloside.
Applications De Recherche Scientifique
Estradiol-3-xyloside has been extensively studied for its potential therapeutic applications in breast cancer research. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. These findings suggest that estradiol-3-xyloside may have potential as a novel therapeutic agent for the treatment of breast cancer.
Propriétés
Numéro CAS |
134366-08-8 |
|---|---|
Nom du produit |
Estradiol-3-xyloside |
Formule moléculaire |
C23H32O6 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C23H32O6/c1-23-9-8-15-14-5-3-13(29-22-21(27)20(26)18(24)11-28-22)10-12(14)2-4-16(15)17(23)6-7-19(23)25/h3,5,10,15-22,24-27H,2,4,6-9,11H2,1H3 |
Clé InChI |
MTFCFHRFRPNOTN-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O |
Synonymes |
1,3,5(10)-estratriene-3,17 beta-diol-3-O-D-xylopyranoside ES-3-DL estradiol-3-xyloside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



